molecular formula C5H11NO B1222117 5-Aminopentanal CAS No. 14049-15-1

5-Aminopentanal

Cat. No.: B1222117
CAS No.: 14049-15-1
M. Wt: 101.15 g/mol
InChI Key: SZBGXBOFCGNPEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Aminopentanal: is an omega-aminoaldehyde that is pentanal substituted at position 5 by an amino group. It is an intermediate in the biosynthesis of L-lysine derived alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Aminopentanal can be synthesized through the decarboxylation of L-lysine by lysine decarboxylase, yielding cadaverine. Cadaverine undergoes oxidative deamination by copper amine oxidase, resulting in the formation of this compound . Another method involves the complete hydrogenation of furfural to yield tetrahydrofurfuryl alcohol, which undergoes ring expansion upon dehydration to give dihydropyran. Dihydropyran reacts with ammonia in a reductive amination under ring opening to produce 5-amino-1-pentanol, which can be further oxidized to this compound .

Industrial Production Methods: Industrial production of this compound can involve the use of recombinant Bacillus methanolicus strains for methanol-based production. This method involves the conversion of L-lysine to this compound through a series of enzymatic reactions .

Chemical Reactions Analysis

Types of Reactions: 5-Aminopentanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 5-aminovalerate.

    Reduction: It can be reduced to form 5-amino-1-pentanol.

    Substitution: It can participate in substitution reactions to form Schiff bases.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

5-Aminopentanal exerts its effects through various biochemical pathways. It is involved in the oxidative deamination of cadaverine by copper amine oxidase, leading to the formation of this compound. This compound can then undergo further reactions to form other biologically active molecules . The molecular targets and pathways involved include the lysine decarboxylase and copper amine oxidase enzymes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its role as an intermediate in the biosynthesis of L-lysine derived alkaloids and its involvement in multiple biochemical pathways. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

5-aminopentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-4-2-1-3-5-7/h5H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBGXBOFCGNPEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332133
Record name 5-Aminopentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Aminopentanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012815
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

14049-15-1
Record name 5-Aminopentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Aminopentanal
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AC7RQZ8BZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Aminopentanal
Reactant of Route 2
Reactant of Route 2
5-Aminopentanal
Reactant of Route 3
Reactant of Route 3
5-Aminopentanal
Reactant of Route 4
Reactant of Route 4
5-Aminopentanal
Reactant of Route 5
5-Aminopentanal
Reactant of Route 6
Reactant of Route 6
5-Aminopentanal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.